Home > Products > Screening Compounds P23972 > Begacestat (GSI-953)
Begacestat (GSI-953) -

Begacestat (GSI-953)

Catalog Number: EVT-8324883
CAS Number:
Molecular Formula: C9H8ClF6NO3S2
Molecular Weight: 391.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Begacestat, also known as GSI-953, is a selective gamma-secretase inhibitor that has been investigated primarily for its potential therapeutic effects in treating Alzheimer's disease and certain types of cancer. Gamma-secretase is an enzyme complex involved in the cleavage of various type I transmembrane proteins, including amyloid precursor protein, which is linked to the pathogenesis of Alzheimer's disease.

Source

Begacestat was developed by Eli Lilly and Company. It emerged from research aimed at modulating the gamma-secretase activity to reduce the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients.

Classification

Begacestat falls under the category of small molecule inhibitors. It specifically targets gamma-secretase, which is classified as a proteolytic enzyme complex. The compound is part of a broader class of drugs known as disease-modifying therapies for neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of Begacestat involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary but generally includes:

  1. Formation of key intermediates: This may involve reactions such as nucleophilic substitutions or coupling reactions to build the core structure.
  2. Functionalization: Adding various functional groups to enhance biological activity or solubility.
  3. Purification: Techniques such as chromatography are often employed to isolate and purify the final product.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of Begacestat throughout the synthesis process.

Molecular Structure Analysis

Structure

Begacestat has a complex molecular structure characterized by several functional groups that contribute to its activity as a gamma-secretase inhibitor. The chemical formula is C19H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 358.45 g/mol
  • Structural Features: The molecule contains a sulfonamide group, which is crucial for its inhibitory activity against gamma-secretase.
Chemical Reactions Analysis

Reactions

Begacestat primarily undergoes metabolic reactions within biological systems. Its interactions with gamma-secretase can be described as competitive inhibition, where it binds to the enzyme's active site or allosteric sites to prevent substrate cleavage.

Technical Details

In vitro studies have shown that Begacestat effectively inhibits the production of amyloid-beta peptides from amyloid precursor protein in cultured neuronal cells. The kinetics of this reaction can be analyzed using enzyme inhibition assays to determine parameters such as IC50 values.

Mechanism of Action

Process

Begacestat operates by specifically inhibiting gamma-secretase activity. By blocking this enzyme's function, Begacestat reduces the cleavage of amyloid precursor protein into amyloid-beta peptides, thereby potentially decreasing plaque formation in the brain associated with Alzheimer's disease.

Data

Research has indicated that Begacestat can effectively lower levels of both soluble and insoluble forms of amyloid-beta in animal models. This mechanism highlights its potential role in modifying disease progression in Alzheimer's patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under various pH conditions needs to be assessed for formulation development.

Chemical Properties

  • Melting Point: Specific melting point data should be determined through experimental methods.
  • pKa Values: These values would provide insight into the ionization state at physiological pH levels.
Applications

Scientific Uses

Begacestat has been primarily explored for its potential applications in treating Alzheimer's disease due to its ability to inhibit amyloid-beta production. Additionally, it has been investigated in preclinical studies for possible effects on certain cancers where gamma-secretase activity contributes to tumor progression through Notch signaling pathways.

Mechanisms of Action in Alzheimer’s Disease Pathophysiology

γ-Secretase Complex Targeting: Modulation of Amyloid-β Peptide Production

Begacestat (GSI-953) is a thiophene sulfonamide inhibitor that selectively targets the γ-secretase complex, an aspartyl protease responsible for the intramembrane proteolysis of amyloid precursor protein. The γ-secretase complex comprises four core subunits: presenilin (catalytic component), nicastrin, anterior pharynx defective-1, and presenilin enhancer-2. This complex catalyzes the final step in amyloid-β peptide production by cleaving the amyloid precursor protein carboxyl-terminal fragment (C99) to generate amyloid-β peptides of varying lengths, predominantly amyloid-β40 and amyloid-β42 [4].

Begacestat binds to the substrate docking site of γ-secretase with high affinity, competitively inhibiting amyloid precursor protein processing. Biochemical studies demonstrate potent inhibition of γ-secretase activity in cell-free assays (half-maximal inhibitory concentration = 8 nM) and cellular systems (half-maximal effective concentration values of 12.4 nM for amyloid-β42 and 14.8 nM for amyloid-β40) [1] [7]. This inhibition occurs through displacement of transition-state analog inhibitors from the presenilin active site, confirming direct engagement with the catalytic core [1] [3].

Table 1: Comparative Potency of Begacestat in γ-Secretase Inhibition Models

Experimental SystemAmyloid-β40 Half-Maximal Effective ConcentrationAmyloid-β42 Half-Maximal Effective Concentration
Cell-free assay8 nMNot reported
CHO cells (amyloid precursor protein overexpression)14.8 nM12.4 nM
IMR-32 cell membranes15 nMNot reported

In vivo studies using transgenic mouse models (Tg2576) expressing human amyloid precursor protein demonstrated Begacestat's brain penetration and functional activity. Oral administration (5-100 mg/kg) produced dose-dependent reductions in cerebral amyloid-β levels (25-88% within 2-6 hours), confirming target engagement in neural tissue [1] [8]. Notably, maximal amyloid-β reduction in brain tissue occurred at 4-6 hours post-administration, with a minimal effective dose of 1 mg/kg for amyloid-β40 reduction [1] [2]. These findings established Begacestat as a central nervous system-penetrant γ-secretase inhibitor capable of modulating amyloid-β production in relevant compartments.

Notch-Sparing Selectivity: Differential Inhibition of Amyloid Precursor Protein vs. Notch Signaling Pathways

A critical pharmacological challenge in γ-secretase inhibition is achieving substrate selectivity to avoid impairing Notch signaling, which regulates cell differentiation, immune function, and gastrointestinal homeostasis. Non-selective γ-secretase inhibitors cause severe adverse effects due to inhibition of Notch receptor proteolysis [4] [6]. Begacestat demonstrates differential inhibition by preferentially targeting amyloid precursor protein cleavage over Notch processing.

Biochemical profiling revealed Begacestat exhibits approximately 16-fold selectivity for amyloid precursor protein versus Notch cleavage (Notch half-maximal effective concentration = 353 nM versus amyloid-β40 half-maximal effective concentration = 14.8 nM in cellular assays) [1] [8]. This selectivity was confirmed in multiple systems:

  • Cellular assays: Notch intracellular domain production required 16-fold higher concentrations than amyloid-β40 reduction [1]
  • Cell membrane preparations: Half-maximal inhibitory concentration values of 1.6 nM (amyloid precursor protein substrate) versus 10.5 nM (Notch substrate) in IMR-32 membranes [7]
  • In vivo toxicology: No Notch-related gastrointestinal or thymic toxicity at amyloid-β-lowering doses in rats [2] [8]

The molecular basis for this selectivity involves structural differences in substrate-enzyme interactions. Notch requires a more extended binding groove within γ-secretase compared to amyloid precursor protein. Begacestat's hexafluorinated valine derivative structure preferentially interferes with amyloid precursor protein binding/positioning without fully blocking the catalytic site required for Notch processing [3] [6]. This differential effect was further validated using (R)-enantiomer controls, which showed >700-fold reduced potency against amyloid-β production, confirming stereospecific interactions with γ-secretase [3].

Table 2: Selectivity Profile of Begacestat Versus Other γ-Secretase Inhibitors

CompoundAmyloid-β40 Half-Maximal Effective ConcentrationNotch Half-Maximal Effective ConcentrationSelectivity Ratio (Notch/Amyloid-β40)
Begacestat14.8 nM353 nM23.9
LY-4115750.2 nM0.18 nM0.9
LY-450139 (Semagacestat)150 nM360 nM2.4

Impact on Amyloid-β40/Amyloid-β42 Isoform Ratio: Implications for Neurotoxic Oligomer Formation

γ-Secretase mediates processive proteolysis of amyloid precursor protein through sequential ε-, ζ-, and γ-cleavages, generating amyloid-β peptides of different lengths. The amyloid-β42 isoform exhibits greater aggregation propensity and neurotoxicity than amyloid-β40, making the amyloid-β42/amyloid-β40 ratio a critical determinant in Alzheimer's disease pathogenesis [3] [4]. Begacestat modulates this ratio by altering γ-secretase processivity.

Begacestat reduces both amyloid-β40 and amyloid-β42 production without significantly altering their relative ratio. In CHO cells expressing amyloid precursor protein Swedish mutant, Begacestat inhibited amyloid-β42 (half-maximal effective concentration = 12.4 nM) and amyloid-β40 (half-maximal effective concentration = 14.8 nM) with nearly identical potency [1] [7]. This parallel suppression occurs because Begacestat primarily inhibits the initial ε-cleavage event (generating amyloid-β48/49 fragments) rather than subsequent processive cleavages that determine amyloid-β peptide length. Consequently, all downstream amyloid-β peptides (including amyloid-β38, amyloid-β40, amyloid-β42, and amyloid-β43) are proportionally reduced [4].

Table 3: Begacestat Effects on Amyloid-β Isoforms in Preclinical Models

Experimental ModelAmyloid-β40 ReductionAmyloid-β42 ReductionAmyloid-β42/Amyloid-β40 Ratio Change
Tg2576 mouse brain (6 hours post-dose, 30 mg/kg)~60%~60%Unchanged
Tg2576 mouse plasma (2 hours post-dose, 100 mg/kg)~88%~88%Unchanged
Human volunteers (single dose)Dose-dependent plasma reductionDose-dependent plasma reductionNot reported

The therapeutic implications of proportional amyloid-β reduction are twofold: First, suppression of total amyloid-β load decreases substrate availability for neurotoxic oligomer formation. Second, maintaining the physiological amyloid-β42/amyloid-β40 ratio avoids potential compensatory increases in longer, more amyloidogenic species – a concern with some γ-secretase modulators [3] [4]. In behavioral studies, Begacestat administration (2.5-10 mg/kg) reversed contextual fear-conditioning deficits in Tg2576 mice in a dose-dependent manner, with complete reversal at 10 mg/kg. This functional improvement correlated with amyloid-β reduction rather than ratio modification, supporting the strategy of overall amyloid-β burden reduction [1] [2] [8].

The compound's ability to lower amyloid-β oligomerization was indirectly demonstrated through plaque burden studies. Chronic administration in transgenic mice reduced amyloid plaque deposition, suggesting diminished amyloid-β availability for aggregation [1]. Furthermore, the absence of amyloid-β rebound effects in brain tissue – unlike peripheral compartments – indicates sustained suppression of de novo amyloid-β production in neural tissue [8]. These pharmacological properties established Begacestat as a candidate for clinical evaluation in Alzheimer's disease.

Properties

Product Name

Begacestat (GSI-953)

IUPAC Name

5-chloro-N-[4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

Molecular Formula

C9H8ClF6NO3S2

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2

InChI Key

PSXOKXJMVRSARX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.